molecular formula C7H8N2S B7723497 4-aminobenzenecarboximidothioic acid

4-aminobenzenecarboximidothioic acid

Cat. No.: B7723497
M. Wt: 152.22 g/mol
InChI Key: LZJVSPPXXGXGQL-UHFFFAOYSA-N
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Description

4-aminobenzenecarboximidothioic acid is an organic compound that features both an amino group and a carboximidothioic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminobenzenecarboximidothioic acid typically involves the reaction of 4-aminobenzonitrile with hydrogen sulfide in the presence of a base. The reaction proceeds through the formation of an intermediate thioamide, which is then hydrolyzed to yield the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) are typically used.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

4-aminobenzenecarboximidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carboximidothioic acid group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents such as chlorine or bromine.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

4-aminobenzenecarboximidothioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes and pigments due to its ability to form stable color complexes.

Mechanism of Action

The mechanism of action of 4-aminobenzenecarboximidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can disrupt metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzoic acid: Similar structure but lacks the carboximidothioic acid group.

    4-aminobenzenesulfonic acid: Contains a sulfonic acid group instead of a carboximidothioic acid group.

    4-aminobenzamide: Features an amide group instead of a carboximidothioic acid group.

Uniqueness

4-aminobenzenecarboximidothioic acid is unique due to the presence of both an amino group and a carboximidothioic acid group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-aminobenzenecarboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJVSPPXXGXGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=N)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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